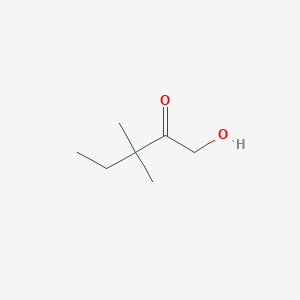
1-Hydroxy-3,3-dimethylpentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-3,3-dimethylpentan-2-one is an organic compound with the molecular formula C7H14O2 It is a ketone with a hydroxyl group attached to the second carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Hydroxy-3,3-dimethylpentan-2-one can be synthesized through several methods. One common method involves the reaction of tert-amyl chloride with propionaldehyde to produce 3,3-dimethylpentan-2-ol, which is then oxidized to form this compound . Another method involves the reaction of formaldehyde with diethyl ketone in the presence of water and a basic component .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The choice of method depends on factors such as cost, yield, and purity requirements.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hydroxy-3,3-dimethylpentan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogen substitution.
Major Products:
Oxidation: The major product is 3,3-dimethylpentane-2,4-dione.
Reduction: The major product is 3,3-dimethylpentan-2-ol.
Substitution: The products vary depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-3,3-dimethylpentan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds
Wirkmechanismus
The mechanism of action of 1-Hydroxy-3,3-dimethylpentan-2-one involves its interaction with molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and interactions. For example, in photolysis reactions, the compound undergoes radical reactions leading to the formation of various products .
Vergleich Mit ähnlichen Verbindungen
3,3-Dimethylpentan-2-ol: This compound is structurally similar but lacks the hydroxyl group on the second carbon.
3,3-Dimethylpentane: This compound is a hydrocarbon with a similar carbon skeleton but lacks functional groups.
Uniqueness: 1-Hydroxy-3,3-dimethylpentan-2-one is unique due to the presence of both hydroxyl and ketone functional groups, which confer distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
Molekularformel |
C7H14O2 |
|---|---|
Molekulargewicht |
130.18 g/mol |
IUPAC-Name |
1-hydroxy-3,3-dimethylpentan-2-one |
InChI |
InChI=1S/C7H14O2/c1-4-7(2,3)6(9)5-8/h8H,4-5H2,1-3H3 |
InChI-Schlüssel |
JZWFGEYTWRCIHV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)C(=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[Cyclopropyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13198028.png)
![3-(methoxymethyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B13198035.png)
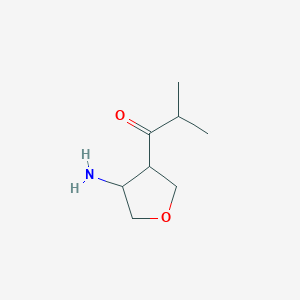
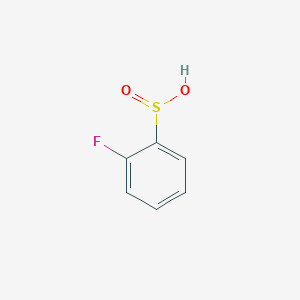

![7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13198065.png)
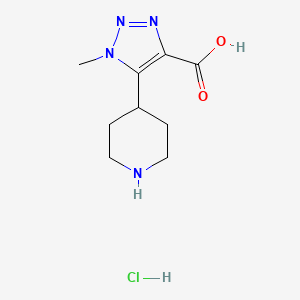

![1-Methyl-6-oxaspiro[4.6]undec-8-ene](/img/structure/B13198072.png)
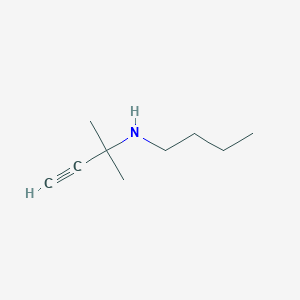
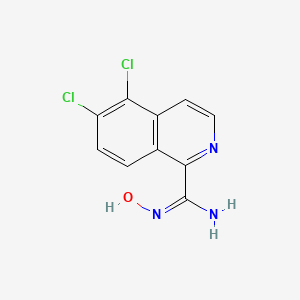
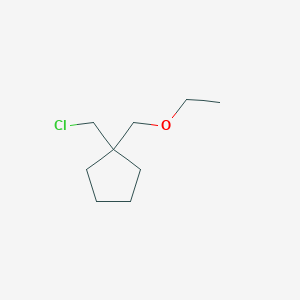
![3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B13198093.png)
